L-Fucose

Description

Fucose is under investigation in clinical trial NCT03354533 (Study of ORL-1F (this compound) in Patients With Leukocyte Adhesion Deficiency Type II).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Ascoseira mirabilis with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

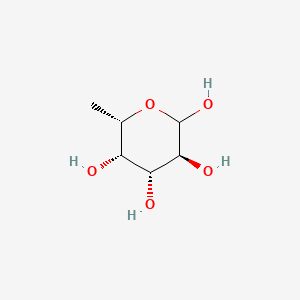

A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.

Propriétés

Numéro CAS |

87-96-7 |

|---|---|

Formule moléculaire |

C6H12O5 |

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1 |

Clé InChI |

SHZGCJCMOBCMKK-DHVFOXMCSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)O)O)O)O |

melting_point |

140°C |

Autres numéros CAS |

2438-80-4 |

Description physique |

White crystals; [Sigma-Aldrich MSDS] |

Solubilité |

985 mg/mL |

Synonymes |

alpha Fucose alpha-Fucose Deoxygalactose Fucose |

Origine du produit |

United States |

Foundational & Exploratory

L-Fucose as a Component of N-linked Glycans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role as a terminal modification of N-linked glycans on glycoproteins.[1] Unlike most other sugars in mammals which exist in the D-configuration, fucose is found in the L-configuration.[1] The addition of fucose, a process known as fucosylation, is a crucial post-translational modification that significantly influences a protein's structure, stability, and function. This modification is implicated in a wide array of biological processes, including cell adhesion, signaling, and immune responses.[2] Consequently, alterations in fucosylation are associated with various pathological conditions, most notably cancer and inflammatory diseases.[3][4] This guide provides a comprehensive technical overview of this compound in N-linked glycans, focusing on its biosynthesis, function, and the methodologies used for its study, with a particular emphasis on its relevance in therapeutic drug development.

Biosynthesis of GDP-L-Fucose: The Donor Substrate

The activated form of fucose used by fucosyltransferases is guanosine diphosphate-L-fucose (GDP-L-fucose). Mammalian cells synthesize GDP-L-fucose through two primary pathways: the de novo pathway and the salvage pathway.

The De Novo Pathway

The de novo pathway is the principal source of GDP-L-fucose, converting GDP-D-mannose into GDP-L-fucose through a series of enzymatic reactions. This pathway is crucial for maintaining the cellular pool of this essential nucleotide sugar.

The Salvage Pathway

The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free this compound derived from extracellular sources or the lysosomal degradation of fucosylated glycoconjugates. This pathway is particularly relevant for the metabolic engineering of fucosylation in cell culture systems.

Core Fucosylation of N-linked Glycans

Core fucosylation refers to the attachment of an this compound residue to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core via an α-1,6-linkage. This reaction is catalyzed by the enzyme α-1,6-fucosyltransferase (FUT8) and occurs in the Golgi apparatus. Core fucosylation is a critical modification that can profoundly impact the biological activity of glycoproteins.

Functional Implications of N-linked Fucosylation

The presence or absence of core fucose on N-linked glycans has significant functional consequences, particularly in the context of immunology and cancer biology.

Role in Antibody Effector Functions

One of the most well-characterized roles of core fucosylation is its modulation of antibody-dependent cellular cytotoxicity (ADCC). The absence of core fucose on the N-glycans of the Fc region of immunoglobulin G1 (IgG1) antibodies dramatically enhances their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells. This increased affinity leads to a more potent ADCC response, a key mechanism for the elimination of target cells, such as cancer cells. This has led to the development of afucosylated monoclonal antibodies with enhanced therapeutic efficacy.

Involvement in Cancer Progression

Aberrant fucosylation is a hallmark of many cancers. Increased core fucosylation has been observed on various glycoproteins in cancer cells and is often associated with tumor progression, metastasis, and chemoresistance. Fucosylated glycans can act as ligands for selectins, mediating cell adhesion and facilitating the metastatic cascade. Furthermore, changes in fucosylation can modulate the activity of growth factor receptors, such as EGFR and TGF-β receptor, thereby influencing cancer cell signaling.

Quantitative Data on this compound in N-linked Glycans

The following tables summarize key quantitative data related to N-linked fucosylation.

Table 1: Kinetic Parameters of Human α-1,6-Fucosyltransferase (FUT8)

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| GDP-Fucose | 14.56 ± 3.4 | ~15 | - | |

| Asialo-, agalacto-biantennary N-glycan (G0) | 113.1 ± 15.43 | ~15 | - | |

| G0-peptide | 133.1 ± 19.99 | ~15 | - |

Table 2: Impact of Fucosylation on IgG1-FcγRIIIa Binding Affinity

| IgG1 Glycoform | Receptor | KD (nM) | Fold Change in Affinity | Reference |

| Fucosylated | FcγRIIIa (V158) | ~100-200 | - | |

| Afucosylated | FcγRIIIa (V158) | ~10-20 | 10-50 fold increase | |

| Fucosylated | FcγRIIIa (F158) | ~200-400 | - | |

| Afucosylated | FcγRIIIa (F158) | ~20-40 | 10-50 fold increase |

Table 3: Fucosylation Levels in Health and Disease

| Glycoprotein | Condition | Fucosylation Level | Reference |

| Serum Transferrin | Healthy (0-32 years) | 7.9 ± 1.7% | |

| IgG1 | Healthy | >90% core fucosylated | |

| Various serum proteins | Hepatocellular Carcinoma | Increased core fucosylation | |

| Various glycoproteins | Breast Cancer | Altered fucosylation patterns |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-linked fucosylation.

Protocol 1: Mass Spectrometry-based Analysis of N-linked Glycans

This protocol outlines a general workflow for the analysis of N-linked glycans from a purified glycoprotein.

1. N-glycan Release: a. Denature the glycoprotein sample (e.g., 200 µg) by incubating with 1.33% SDS at 65°C for 10 minutes. b. Add a non-ionic detergent (e.g., 4% Igepal-CA630) to sequester the SDS. c. Add PNGase F (e.g., 1.2 U) and incubate overnight at 37°C to release the N-linked glycans.

2. Glycan Labeling and Purification: a. Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) by incubation at 65°C for 2 hours. b. Purify the labeled glycans using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) to remove excess label and other contaminants.

3. LC-MS Analysis: a. Separate the labeled glycans using UPLC with a glycan-specific column (e.g., Waters BEH Glycan) and a gradient of acetonitrile and ammonium formate. b. Analyze the eluted glycans using an ESI-QTOF mass spectrometer in negative or positive ion mode, depending on the labeling strategy. c. Perform MS/MS fragmentation to determine the glycan structures.

Protocol 2: Fucosyltransferase Activity Assay

This protocol describes a method for measuring the activity of fucosyltransferases, such as FUT8, using a pyridylaminated oligosaccharide as an acceptor substrate.

1. Enzyme Preparation: a. Prepare a cell lysate from cells overexpressing the fucosyltransferase of interest or use a purified recombinant enzyme.

2. Reaction Mixture Preparation (per reaction): a. 1 M Sodium cacodylate (pH 6.8) b. 100 mM ATP c. 250 mM MnCl₂ d. 75 µM GDP-fucose (donor substrate) e. 0.5 mM Pyridylaminated (PA)-sugar (acceptor substrate) f. Enzyme source

3. Assay Procedure: a. Combine the reaction components in a microcentrifuge tube. b. Incubate the reaction mixture at 37°C for 2 hours. c. Stop the reaction by centrifugation at 20,000 x g for 5 minutes. d. Analyze the supernatant by HPLC to separate the fucosylated product from the unreacted acceptor substrate. e. Quantify the product peak to determine enzyme activity.

Protocol 3: Inhibition of Fucosylation in Cell Culture

This protocol describes a general method for inhibiting fucosylation in a cell culture system using a fucose analog.

1. Reagent Preparation: a. Prepare a sterile stock solution of a fucosylation inhibitor, such as 2-fluoro-L-fucose (2F-Fuc) or an alkynyl fucose analog, in a suitable solvent (e.g., water or DMSO).

2. Cell Culture Treatment: a. Culture the cells of interest (e.g., CHO cells expressing a recombinant antibody) under standard conditions. b. Add the fucosylation inhibitor to the cell culture medium at various concentrations (a titration is recommended, e.g., 10 µM to 200 µM). c. Culture the cells in the presence of the inhibitor for a sufficient period to allow for protein expression and incorporation of the modified sugar (e.g., 3-7 days).

3. Verification of Fucosylation Inhibition: a. Harvest the cells or the secreted glycoprotein. b. Analyze the N-linked glycans of the target glycoprotein using the mass spectrometry protocol described above (Protocol 1) to quantify the reduction in fucosylation. c. Alternatively, cell surface fucosylation can be assessed by flow cytometry using a fucose-binding lectin, such as Aleuria aurantia lectin (AAL).

Conclusion

This compound is a pivotal component of N-linked glycans, with its presence or absence having profound effects on the biological function of glycoproteins. The study of fucosylation is a rapidly evolving field with significant implications for our understanding of disease and the development of novel therapeutics. The methodologies outlined in this guide provide a foundation for researchers to investigate the intricate roles of this compound in their specific areas of interest. As our ability to analyze and manipulate fucosylation continues to advance, so too will our capacity to harness this knowledge for the design of more effective biopharmaceuticals and the development of new diagnostic and prognostic markers for a range of diseases.

References

- 1. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The emerging importance of α-L-fucose in human breast cancer: a review. | Semantic Scholar [semanticscholar.org]

- 4. e-century.us [e-century.us]

L-Fucose: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in a variety of biological processes. As a terminal modification of glycan chains on proteins and lipids, this compound is integral to cell-cell recognition, signal transduction, and host-microbe interactions. Its unique structure and biological significance have made it a focal point in glycobiology research and a target of interest in drug development for conditions ranging from inflammation to cancer. This guide provides an in-depth exploration of the natural sources of this compound and the intricate pathways of its biosynthesis.

Natural Sources of this compound

This compound is widely distributed in nature, found in a diverse array of organisms from bacteria to mammals. It is a constituent of various glycoconjugates, including N-linked and O-linked glycans on proteins, as well as glycolipids.

Table 1: Quantitative Abundance of this compound in Various Natural Sources

| Natural Source | Organism/Tissue | This compound Content (% of total monosaccharides or specific measurement) | Reference |

| Brown Algae | Fucus vesiculosus | Fucoidan can constitute up to 25-30% of the dry weight, with this compound being the primary monosaccharide. | |

| Undaria pinnatifida (Wakame) | Fucoidan extracted from the sporophylls contains a high percentage of fucose. | ||

| Echinoderms | Sea Cucumber (Apostichopus japonicus) | The fucoidan in the body wall is a major structural component. | |

| Bacteria | Helicobacter pylori | A key component of the lipopolysaccharide (LPS) O-antigen, mimicking Lewis antigens. | |

| Bacteroides fragilis | Capsular polysaccharides are rich in fucose. | ||

| Mammalian Cells | Human Milk Oligosaccharides (HMOs) | Fucosylated oligosaccharides are abundant, with 2'-fucosyllactose being a major component. | |

| Intestinal Epithelium | Surface glycans are heavily fucosylated, influencing the gut microbiota. | ||

| Cancer Cells (e.g., Colon, Breast) | Aberrant fucosylation is a hallmark of many cancers, with increased expression of fucosylated antigens like Sialyl-Lewis X. |

Biosynthesis of this compound

The cellular pool of this compound is maintained through two primary pathways: the de novo pathway and the salvage pathway.

The De Novo Pathway

The de novo pathway synthesizes GDP-L-fucose, the activated sugar donor for fucosylation, from GDP-D-mannose. This pathway is conserved from bacteria to humans and involves two key enzymatic steps.

Diagram 1: The De Novo Biosynthesis Pathway of this compound

Caption: The de novo pathway converts GDP-D-mannose to GDP-L-fucose.

-

GDP-mannose 4,6-dehydratase (GMD) : This enzyme catalyzes the oxidation of the C4 hydroxyl group and the reduction of the C6 methyl group of GDP-D-mannose, forming the intermediate GDP-4-keto-6-deoxy-D-mannose.

-

GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX in mammals, WcaG in bacteria) : This bifunctional enzyme first epimerizes the C3 and C5 positions and then reduces the keto group at C4 to a hydroxyl group, yielding the final product, GDP-L-fucose.

The Salvage Pathway

The salvage pathway provides an alternative route for generating GDP-L-fucose from free this compound that may be obtained from the diet or from the turnover of glycoconjugates. This pathway involves two enzymatic steps.

Diagram 2: The Salvage Pathway for this compound Biosynthesis

Caption: The salvage pathway recycles free this compound to generate GDP-L-fucose.

-

Fucokinase (FUK) : This enzyme phosphorylates free this compound at the C1 position, forming this compound-1-phosphate.

-

GDP-L-fucose pyrophosphorylase (GFPP or FPGT) : This enzyme catalyzes the reaction between this compound-1-phosphate and GTP to produce GDP-L-fucose and pyrophosphate.

Experimental Protocols

Extraction and Quantification of this compound from Natural Sources

A common method for the analysis of monosaccharide composition, including this compound, involves acid hydrolysis followed by high-performance liquid chromatography (HPLC).

Workflow Diagram 3: Monosaccharide Analysis Workflow

Caption: A typical workflow for the quantification of this compound.

Detailed Methodology:

-

Sample Preparation: The polysaccharide (e.g., fucoidan) is extracted from the source material using methods such as hot water extraction followed by ethanol precipitation.

-

Acid Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides using an acid, typically 2 M trifluoroacetic acid (TFA), at 121°C for 2 hours.

-

Derivatization: The hydrolyzed monosaccharides are derivatized with a labeling agent to allow for sensitive detection. A common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugars.

-

HPLC Analysis: The PMP-labeled monosaccharides are separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 245 nm).

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of this compound.

Role in Signaling and Relevance to Drug Development

Fucosylated glycans are key players in numerous signaling events, particularly in cell adhesion and immune responses. A prime example is the role of the Sialyl-Lewis X (sLex) antigen in the inflammatory response.

Diagram 4: Selectin-Mediated Leukocyte Adhesion

Caption: this compound is essential for the sLex-E-selectin interaction.

In the inflammatory response, the fucosylated sLex antigen on the surface of leukocytes is recognized by E-selectins and P-selectins on endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes on the blood vessel wall, a critical step for their extravasation to sites of inflammation.

The crucial role of fucosylation in such processes makes the enzymes of the this compound biosynthetic pathways attractive targets for drug development. Inhibitors of GMD or FX could potentially block the synthesis of GDP-L-fucose, thereby reducing the expression of fucosylated antigens like sLex. Such inhibitors could have therapeutic applications as anti-inflammatory or anti-metastatic agents, as cancer cells often exploit the same selectin-mediated adhesion mechanisms for metastasis.

Conclusion

This compound is a monosaccharide of profound biological importance, with its presence and biosynthesis being tightly regulated across different life forms. A thorough understanding of its natural distribution and the enzymatic machinery responsible for its synthesis is paramount for advancing our knowledge in glycobiology. Furthermore, the critical roles of fucosylated glycans in pathophysiology underscore the potential of targeting this compound metabolic pathways for the development of novel therapeutics. This guide provides a foundational overview for researchers and drug development professionals aiming to explore the multifaceted world of this compound.

A Technical Guide to the Structural and Functional Divergence of L-Fucose and D-Fucose

For Researchers, Scientists, and Drug Development Professionals

Fucose, a 6-deoxy-hexose monosaccharide, is a pivotal component in a myriad of biological processes, primarily through its incorporation into glycans—a process termed fucosylation. Two structural features distinguish fucose from other common mammalian sugars: the absence of a hydroxyl group on the sixth carbon and its existence in an L-configuration.[1] While structurally similar, the stereoisomers L-Fucose and D-Fucose exhibit profound differences in their natural abundance, biological roles, and physicochemical properties. This technical guide provides an in-depth exploration of these differences, offering quantitative data, detailed experimental protocols for their differentiation, and visual aids to elucidate their core structural relationship and analytical workflows.

Core Structural Difference: Enantiomers

The fundamental structural difference between this compound and D-Fucose lies in their stereochemistry; they are enantiomers.[2][3] This means they are non-superimposable mirror images of each other. This seemingly subtle difference in the spatial arrangement of their hydroxyl groups has significant consequences for their interaction with the chiral environments of biological systems, such as enzyme active sites and protein binding pockets. While this compound (6-deoxy-L-galactose) is a common component of N- and O-linked glycans in mammals, D-fucose (6-deoxy-D-galactose) is a rare sugar, primarily found in some plants and microorganisms.[4][5] In mammalian systems, this compound is the exclusive form that is endogenously synthesized and utilized.

Comparative Physicochemical Properties

The enantiomeric relationship between L- and D-Fucose leads to identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal in magnitude but opposite in direction, a key feature used for their differentiation.

| Property | This compound | D-Fucose | Source(s) |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol | |

| Appearance | White crystalline powder | White powder or crystals | |

| Melting Point | 150-153 °C | 144-145 °C | |

| Specific Rotation ([α]²⁰/D) | -73° to -77° (c=4, H₂O) | +72° to +78° (c=4, H₂O) | |

| Water Solubility | High (e.g., 50 mg/mL) | High (e.g., 100 mg/mL) | |

| logP (Predicted) | -2.1 to -2.4 | -2.4 |

Experimental Protocols for Differentiation

Distinguishing between this compound and D-Fucose is critical for research concerning glycosylation, metabolic studies, and quality control in drug development. Several robust experimental methods can achieve this differentiation.

This is a primary method for separating and quantifying enantiomers.

-

Objective: To separate and quantify D- and this compound isomers in a sample.

-

Methodology:

-

Sample Preparation: If fucose is part of a larger glycan, it must first be liberated via acid hydrolysis (e.g., using trifluoroacetic acid). The hydrolysate is then neutralized and filtered.

-

Derivatization (Optional): To enhance detection sensitivity, the released monosaccharides can be derivatized with a fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak series) designed to have different affinities for the L- and D-enantiomers, thus enabling their separation.

-

Detection: The separated isomers are detected by a UV or fluorescence detector (for derivatized samples) or a refractive index detector for underivatized sugars.

-

Quantification: The concentration of each isomer is determined by comparing the peak areas from the sample to those of known standards of pure L- and D-Fucose.

-

This classical technique leverages the defining optical difference between enantiomers.

-

Objective: To determine the isomeric form of a pure fucose sample based on its optical rotation.

-

Methodology:

-

Sample Preparation: A solution of the purified fucose sample is prepared at a precise concentration in a suitable solvent, typically water.

-

Measurement: The solution is placed in a polarimeter cell. Plane-polarized light is passed through the sample, and the instrument measures the angle of rotation.

-

Analysis: A negative rotation (levorotatory) indicates the presence of this compound, while a positive rotation (dextrorotatory) indicates D-Fucose. The magnitude of the rotation should match the known specific rotation values (see table above).

-

The high specificity of enzymes involved in fucose metabolism can be exploited for differentiation. Mammalian fucosyltransferases and α-L-fucosidases are highly specific for this compound.

-

Objective: To identify this compound through its specific interaction with an this compound-dependent enzyme.

-

Methodology (Example using this compound Dehydrogenase):

-

Reaction Mixture: A reaction buffer is prepared containing this compound dehydrogenase, the cofactor NAD⁺, and the sample to be tested.

-

Reaction Initiation: The reaction is initiated by adding the sample. If this compound is present, the enzyme will catalyze its oxidation, with the concurrent reduction of NAD⁺ to NADH.

-

Detection: The formation of NADH is monitored spectrophotometrically by the increase in absorbance at 340 nm. Alternatively, the NADH can be used to reduce a chromogenic substrate (e.g., involving neocuproine and Cu²⁺) to produce a colored product measured at a specific wavelength (e.g., 455 nm).

-

Analysis: A significant signal indicates the presence of this compound. A parallel reaction with a D-Fucose sample should show no activity, serving as a negative control.

-

ERMS, a form of tandem mass spectrometry (MS/MS), can distinguish between anomers by analyzing their different fragmentation patterns upon collision-induced dissociation (CID).

-

Objective: To differentiate fucose anomers (and by extension, enantiomers which have identical mass spectra) based on their gas-phase fragmentation "fingerprints".

-

Methodology:

-

Ionization: The fucose sample is introduced into the mass spectrometer and ionized, often forming a sodium adduct ([Fuc+Na]⁺, m/z 187).

-

Isolation: The precursor ion (m/z 187) is isolated within the mass spectrometer.

-

Collision-Induced Dissociation (CID): The isolated ions are subjected to collisions with an inert gas at varying energy levels. This causes the ions to fragment.

-

Analysis: The fragmentation patterns (i.e., the relative intensities of product ions) are recorded as a function of collision energy. Studies have shown that α- and β-anomers yield different ratios of key fragment ions (e.g., dehydration vs. cross-ring fragmentation products), allowing for their differentiation. While directly distinguishing L- from D-Fucose is not possible with this method alone, it can be used in conjunction with chiral separation techniques.

-

Conclusion

The structural distinction between this compound and D-Fucose as enantiomers is the cornerstone of their divergent roles in biology. While this compound is an integral component of the mammalian glycome, essential for processes like cell-cell recognition and immune responses, D-Fucose is largely absent and unrecognized by mammalian enzymatic machinery. For professionals in life sciences and drug development, the ability to accurately identify and quantify these isomers is paramount. The methodologies outlined in this guide—from the definitive separation by chiral HPLC to the functional confirmation via enzymatic assays—provide a robust toolkit for navigating the nuanced world of fucose stereochemistry. A thorough understanding of these differences is critical for the development of targeted therapeutics, the study of glycosylation-related diseases, and the fundamental exploration of glycobiology.

References

L-Fucose at the Helm: A Technical Guide to Host-Microbe Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a pivotal player in the intricate dialogue between the host and its resident microbial communities. Abundantly present in the mammalian gut as a terminal modification of glycoproteins and glycolipids on mucosal surfaces, this compound serves as both a nutrient source for the microbiota and a critical signaling molecule that shapes microbial composition and host responses.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in host-microbe interactions, offering insights into its metabolism, its influence on bacterial colonization and pathogenesis, and its immunomodulatory functions. This document is intended to be a comprehensive resource, detailing quantitative data, experimental methodologies, and key signaling pathways to facilitate further research and therapeutic development in this burgeoning field.

This compound Metabolism by the Gut Microbiota

The mammalian host synthesizes and secretes fucosylated glycans into the intestinal lumen, providing a crucial niche for commensal bacteria.[4][5] Many gut microbes possess the enzymatic machinery to liberate and metabolize this compound, influencing the overall metabolic output of the gut ecosystem.

Fucose Utilization Pathways

Gut bacteria, particularly members of the Bacteroidetes and Firmicutes phyla, can utilize this compound as a carbon and energy source. The catabolism of this compound typically proceeds through a pathway that converts it to dihydroxyacetone phosphate and L-lactaldehyde. The latter can be further metabolized to propanediol, which can be used by other bacteria to produce propionate, a key short-chain fatty acid (SCFA).

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules are vital for host health, serving as an energy source for colonocytes and modulating immune responses. The relative proportions of these SCFAs can be influenced by the composition of the fucose-metabolizing microbial community.

Table 1: Quantitative Data on SCFA Production from Fucose

| Bacterial Species/Community | Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |

| Human Fecal Microbiota | Fucose (2.8 mM) | 6.3 ± 0.1 | Increased | Increased | |

| Human Fecal Microbiota | Control | 53.7–92.9 (at 24h) | 6.2–31.1 (at 24h) | 2.5–23.7 (at 24h) |

This compound in Bacterial Colonization and Pathogenesis

The presence of fucose on host cell surfaces provides attachment sites for both commensal and pathogenic bacteria, playing a critical role in colonization and infection.

Adhesion and Colonization

Many bacteria express fucose-binding lectins that mediate their adherence to the intestinal epithelium. For example, the human gut symbiont Bacteroides thetaiotaomicron can incorporate host-derived fucose into its own surface polysaccharides, a strategy that enhances its fitness and colonization capacity. Conversely, pathogens like Campylobacter jejuni and enterohemorrhagic Escherichia coli (EHEC) utilize fucose as a signal to regulate their virulence and establish a foothold in the gut.

Table 2: Impact of Fucose Utilization on Bacterial Colonization

| Bacterial Strain | Host Model | Experimental Condition | Competitive Index (Mutant/Wild-Type) | Reference |

| Campylobacter jejuni Δcj0486 (fucose permease mutant) | Neonatal Piglet | Co-infection with wild-type | < 0.002 (in cecum, 3 days post-inoculation) | |

| Campylobacter jejuni Δcj0486 | Chick | Co-infection with wild-type | No significant difference |

Virulence Regulation

For some pathogens, fucose is not just a nutrient but also a signal that modulates the expression of virulence factors. In EHEC, the presence of fucose is sensed by the two-component system FusKR, which in turn regulates the expression of genes involved in metabolism and virulence, including the locus of enterocyte effacement (LEE) pathogenicity island.

Diagram 1: EHEC FusKR Signaling Pathway

Caption: The FusKR two-component system in EHEC senses extracellular this compound.

Immunomodulatory Role of this compound

This compound and fucosylated structures play a significant role in shaping the host's immune response, contributing to both immune homeostasis and the response to pathogens.

Modulation of T-cell Responses

This compound supplementation has been shown to ameliorate intestinal inflammation in mouse models of colitis. This anti-inflammatory effect is, in part, mediated by the induction of regulatory T cells (Tregs). In Muc2-deficient mice, which spontaneously develop colitis, this compound administration leads to an increase in the expression of the Treg marker Foxp3 and a reduction in pro-inflammatory cytokines.

Table 3: Effect of this compound on T-regulatory Cell Marker Expression in Muc2-/- Mice

| Treatment Group | Foxp3 Gene Expression (relative to control) | Reference |

| Muc2-/- + this compound | Significantly increased | |

| Muc2+/+ + this compound | No significant change |

Macrophage Polarization

This compound can also influence the polarization of macrophages. Dietary fucose has been shown to affect macrophage polarization during pregnancy in mice. In the context of inflammation, this compound can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, contributing to the resolution of inflammation.

Diagram 2: Immunomodulatory Effects of this compound

Caption: this compound promotes immune tolerance by inducing Tregs and M2 macrophages.

The FUT2 Gene and Host Fucosylation

The expression of fucosylated glycans on mucosal surfaces is largely controlled by the fucosyltransferase 2 (FUT2) gene. Genetic variations in FUT2, leading to a "non-secretor" phenotype with reduced or absent α(1,2)-fucosylation, have significant implications for host-microbe interactions and disease susceptibility.

Non-secretor individuals exhibit altered gut microbiota composition and are at an increased risk for certain inflammatory conditions, such as Crohn's disease, and have altered susceptibility to infections with pathogens like Norovirus and Helicobacter pylori.

Experimental Protocols

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the key steps for profiling the gut microbial community from fecal samples.

-

Fecal Sample Collection and DNA Extraction: Collect fresh fecal samples and immediately freeze them at -80°C. Extract microbial DNA using a commercially available stool DNA isolation kit.

-

PCR Amplification of the 16S rRNA Gene: Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with Illumina adapters.

-

Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, and pool the samples. Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.

-

Data Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or DADA2 to perform quality filtering, denoising, taxonomic assignment, and diversity analysis.

Measurement of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of SCFAs in cecal contents.

-

Sample Preparation: Homogenize a known weight of cecal content in a suitable solvent (e.g., ethanol) containing an internal standard (e.g., 2-ethylbutyric acid).

-

Derivatization: Derivatize the SCFAs to increase their volatility. A common method is esterification using isobutyl chloroformate/isobutanol.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separate the SCFAs on a suitable capillary column and detect them using mass spectrometry in selected ion monitoring (SIM) mode.

-

Quantification: Generate a standard curve for each SCFA using known concentrations and calculate the concentration in the samples based on the peak areas relative to the internal standard.

Bacterial Adhesion Assay to Intestinal Epithelial Cells

This protocol allows for the in vitro assessment of bacterial adherence to intestinal epithelial cells.

-

Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) to confluence in 24-well plates.

-

Bacterial Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, wash, and resuspend in cell culture medium without antibiotics.

-

Infection: Add the bacterial suspension to the epithelial cell monolayers at a defined multiplicity of infection (MOI) and incubate for a specific period (e.g., 1-3 hours).

-

Washing and Lysis: Wash the monolayers extensively with PBS to remove non-adherent bacteria. Lyse the epithelial cells with a detergent (e.g., Triton X-100) to release the adherent bacteria.

-

Quantification: Serially dilute the lysate and plate on appropriate agar medium to determine the number of colony-forming units (CFUs) of adherent bacteria.

Flow Cytometry Analysis of Intestinal Immune Cells

This protocol enables the characterization of immune cell populations in the intestinal lamina propria.

-

Isolation of Lamina Propria Cells: Excise the intestine, remove Peyer's patches, and cut it into small pieces. Remove epithelial cells by incubation with EDTA. Digest the remaining tissue with collagenase to release lamina propria cells.

-

Cell Staining: Resuspend the single-cell suspension in FACS buffer and block Fc receptors. Stain the cells with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD4, CD8, Foxp3 for T cells; F4/80, CD11b for macrophages).

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using software such as FlowJo to gate on specific cell populations and quantify their frequencies and numbers.

Conclusion

This compound is a central figure in the complex interplay between the host and its gut microbiota. Its roles as a nutrient, an attachment factor, and an immunomodulator underscore its importance in maintaining intestinal homeostasis and influencing disease states. A thorough understanding of the mechanisms governing this compound-mediated host-microbe interactions is crucial for the development of novel therapeutic strategies targeting the gut microbiome. This guide provides a foundational resource for researchers and drug development professionals to navigate this exciting and rapidly evolving field. By leveraging the quantitative data, detailed protocols, and pathway diagrams presented herein, the scientific community can further unravel the complexities of this sweet dialogue and harness its potential for improving human health.

References

- 1. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis [bio-protocol.org]

- 2. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 3. This compound reduces gut inflammation due to T-regulatory response in Muc2 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells after Chemically Induced Colitis [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of L-Fucose in Glycoscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucose, a deoxyhexose monosaccharide, holds a unique and critical position in the landscape of glycoscience. Unlike the more common D-sugars that constitute biological systems, fucose exists in the L-configuration, a feature that profoundly influences its biological roles.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its historical journey in the field of glycoscience, and its pivotal functions in cellular communication, immunology, and cancer biology. We delve into the intricate signaling pathways modulated by fucosylation, present detailed experimental protocols for its study, and offer a forward-looking perspective on its therapeutic potential.

A Historical Perspective: The Unveiling of a Unique Sugar

The story of this compound begins with its discovery in marine algae. The name "fucose" itself is derived from the Latin word fucus, meaning seaweed.[2] In 1913, Swedish Professor Harald Kylin was the first to describe the slimy component of seaweeds as 'fucoidin' or 'fucoijin', which later became known as fucoidan, a polysaccharide rich in fucose.[3] Early research focused on the extraction and characterization of this novel sugar from natural sources like brown algae.[4][5]

The structural elucidation of this compound revealed it to be 6-deoxy-L-galactose, distinguishing it from other hexoses by the absence of a hydroxyl group at the C-6 position and its L-enantiomeric form. This unique structure is crucial for its recognition by specific enzymes and binding proteins, underpinning its diverse biological functions.

Early chemical syntheses of this compound were pivotal in confirming its structure and enabling further biological studies. Notably, several total syntheses have been developed from more common carbohydrates like D-mannose and D-galactose. A significant contribution to the field was the synthesis of radiolabeled this compound, such as α-L-fucose-l-14C, by Isbell and colleagues in 1967. This was achieved through the degradation of nonradioactive L-fuconic acid to 5-deoxy-L-lyxose, followed by a cyanohydrin reaction with 14C-labeled cyanide. These synthetic achievements provided essential tools for tracing the metabolic fate and incorporation of this compound into glycoconjugates.

The Central Role of Fucosylation in Biology

This compound exerts its biological influence primarily through a post-translational modification process called fucosylation. This process involves the enzymatic transfer of a fucose residue from a donor substrate, guanosine diphosphate (GDP)-fucose, to an acceptor molecule, which can be a protein (glycoprotein) or a lipid (glycolipid). This addition of fucose is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).

Fucosylated glycans are integral to a vast array of biological processes, including:

-

Cell-Cell Recognition and Adhesion: Fucosylated structures on the cell surface act as ligands for specific receptors on other cells, mediating crucial interactions in development, immune surveillance, and tissue organization.

-

Signal Transduction: The fucosylation of cell surface receptors, such as those for growth factors, can modulate their activity and downstream signaling pathways.

-

Immune Response: Fucosylated glycans are critical for the proper functioning of the immune system, including leukocyte trafficking and inflammation.

-

Host-Microbe Interactions: The fucosylated glycans in the gut mucus layer can serve as both a nutrient source and an attachment site for commensal and pathogenic bacteria.

Key Signaling Pathways Modulated by this compound

Selectin-Mediated Cell Adhesion

One of the most well-characterized roles of this compound is in selectin-mediated cell adhesion, a critical process in inflammation and immune responses. Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). They recognize and bind to specific fucosylated and sialylated carbohydrate structures, most notably the sialyl Lewis X (sLex) antigen (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc).

The interaction between selectins and their sLex ligands facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial lining of blood vessels at sites of inflammation. This process is a prerequisite for the firm adhesion and transmigration of leukocytes into the underlying tissue. The fucose residue is an absolute requirement for this interaction, with its hydroxyl groups at the 2, 3, and 4 positions being crucial for binding to E- and L-selectin.

Figure 1: this compound in Selectin-Mediated Leukocyte Adhesion.

Fucosylation in Cancer and TGF-β Signaling

Aberrant fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. Changes in the expression of fucosyltransferases and the resulting alterations in cell surface fucosylation can profoundly impact cancer cell behavior.

One critical signaling pathway often dysregulated by fucosylation in cancer is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signaling has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Fucosylation of TGF-β receptors (TβRs) has been shown to modulate their signaling activity. For instance, in colorectal cancer, fucosylation of TβRI by FUT3/6 is essential for TGF-β-mediated epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and migration. Inhibition of this fucosylation step can attenuate TGF-β signaling and suppress the malignant phenotype.

Figure 2: Fucosylation of TGF-β Receptor in Cancer Progression.

Experimental Protocols

Enzymatic Determination of this compound

This protocol describes a method for the quantitative determination of this compound using this compound dehydrogenase.

Materials:

-

This compound Assay Kit (e.g., Megazyme K-FUCOSE) or individual reagents

-

Buffer solution (pH 8.0)

-

NADP+ solution

-

This compound dehydrogenase solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Sample containing this compound (e.g., hydrolysate of a glycoprotein)

Procedure:

-

Sample Preparation: Prepare the sample by hydrolysis (if fucose is part of a larger molecule) and dilute to a concentration within the linear range of the assay (typically 0.5 to 100 µg of this compound per assay). For biological samples like fermentation broths, inactivate endogenous enzymes by heating at 90-95°C for 10 minutes, followed by centrifugation or filtration. For plant material, extract with hot water, filter, and adjust the pH to approximately 8.0. For whole blood, deproteinize using Carrez reagents.

-

Assay Setup: In a cuvette, mix the buffer solution, NADP+ solution, and the sample.

-

Initial Absorbance: Measure the absorbance at 340 nm (A1).

-

Enzymatic Reaction: Add the this compound dehydrogenase solution to initiate the reaction. This compound is oxidized to L-fucono-1,5-lactone, with the concomitant reduction of NADP+ to NADPH.

-

Final Absorbance: After the reaction has gone to completion (typically ~10 minutes), measure the absorbance at 340 nm again (A2).

-

Calculation: The change in absorbance (A2 - A1) is proportional to the amount of NADPH formed, which is stoichiometric to the amount of this compound in the sample. Calculate the concentration of this compound using a standard curve prepared with known concentrations of this compound.

Fucosyltransferase Activity Assay

This protocol outlines a method to measure the activity of fucosyltransferases using a fluorescently labeled acceptor substrate and HPLC analysis.

Materials:

-

Enzyme source (cell extract or purified fucosyltransferase)

-

GDP-fucose (donor substrate)

-

Fluorescence-labeled acceptor oligosaccharide (e.g., pyridylaminated (PA)-sugar)

-

Reaction buffer (e.g., sodium cacodylate, pH 6.8)

-

ATP and MnCl2 solutions

-

HPLC system with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS)

Procedure:

-

Enzyme Preparation: If using cell extracts, solubilize the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and sonicate. Centrifuge to remove cell debris and use the supernatant as the enzyme source.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, MnCl2, GDP-fucose, the fluorescently labeled acceptor substrate, and the enzyme source.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

-

Termination: Stop the reaction by methods such as boiling or adding EDTA.

-

HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system. Elute the products with a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.0).

-

Quantification: Monitor the elution profile using the fluorescence detector. The fucosylated product will have a different retention time than the unreacted acceptor. Calculate the fucosyltransferase activity based on the peak area of the product.

Analysis of Fucosylated N-Glycans by Mass Spectrometry

This protocol provides a general workflow for the analysis of fucosylated N-glycans from glycoproteins using MALDI-TOF mass spectrometry.

Materials:

-

Glycoprotein sample

-

PNGase F (Peptide-N-Glycosidase F) for N-glycan release

-

Reagents for derivatization (optional, e.g., permethylation or ethyl esterification)

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid - DHB)

-

MALDI-TOF mass spectrometer

Procedure:

-

N-Glycan Release: Denature the glycoprotein sample and incubate with PNGase F to release the N-glycans.

-

Purification: Purify the released N-glycans from the protein and other contaminants using methods like solid-phase extraction.

-

Derivatization (Optional but Recommended):

-

Permethylation: This method enhances the ionization efficiency and provides linkage information upon fragmentation.

-

Ethyl Esterification: This stabilizes sialic acids and allows for their differentiation.

-

-

Sample Spotting: Mix the purified (and derivatized) N-glycans with the MALDI matrix solution and spot onto the MALDI target plate. Allow to air dry.

-

Mass Spectrometry Analysis: Acquire mass spectra in the appropriate mass range. Fucosylated glycans will exhibit a mass increase of 146.06 Da for each fucose residue.

-

Data Analysis: Identify the fucosylated glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns (if MS/MS is performed). Specialized software can aid in the structural elucidation.

Figure 3: Workflow for Mass Spectrometric Analysis of Fucosylated N-Glycans.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| This compound Assay | |||

| Linear Range | 0.5 - 100 µg | Enzymatic (this compound dehydrogenase) | |

| Reaction Time | ~10 minutes | Enzymatic (this compound dehydrogenase) | |

| Fucosyltransferase Assay | |||

| Incubation Time | 2 hours | HPLC with fluorescence detection | |

| Elution Buffer | 20 mM ammonium acetate, pH 4.0 | HPLC with fluorescence detection | |

| Mass Spectrometry | |||

| Mass of Fucose Residue | 146.06 Da | MALDI-TOF MS |

Future Directions and Therapeutic Potential

The deepening understanding of the roles of this compound and fucosylation in health and disease is opening up new avenues for therapeutic intervention. The development of inhibitors of specific fucosyltransferases is a promising strategy for the treatment of cancer, with the potential to block metastasis and overcome drug resistance. Furthermore, modulating fucosylation could have therapeutic benefits in inflammatory and autoimmune diseases.

The study of this compound itself as a therapeutic agent is also gaining traction. For example, this compound supplementation has shown promise in preclinical models of certain genetic disorders of fucosylation. As our knowledge of the "fucocode" continues to expand, so too will the opportunities to harness this unique sugar for the development of novel diagnostics and therapeutics.

Conclusion

From its humble origins in seaweed to its central role in complex biological processes, this compound has carved a unique and indispensable niche in the world of glycoscience. Its distinct stereochemistry and structure have endowed it with the ability to mediate a remarkable array of cellular functions. For researchers and drug development professionals, a thorough understanding of the history, biology, and analytical methodologies associated with this compound is essential for unlocking its full potential in the ongoing quest to understand and combat human disease.

References

The Pivotal Role of L-Fucose in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose is a deoxyhexose sugar, unique among mammalian monosaccharides for its L-configuration, that plays a fundamental role in a vast array of biological processes through its incorporation into glycans—a process termed fucosylation. This post-translational modification is not a mere embellishment; it is a critical regulatory mechanism that governs protein function, cell-cell recognition, and signal transduction. In the context of developmental biology, fucosylation is indispensable. Defects in the fucosylation machinery lead to severe developmental abnormalities and congenital disorders, underscoring its essential nature. This technical guide provides an in-depth exploration of the involvement of this compound in development, detailing the enzymatic machinery, its impact on key signaling pathways, and its role in specific developmental milestones. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers investigating the complex world of glycobiology in development and disease.

Introduction: The Fucose Code in Development

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, creates an immense layer of biological complexity. This compound is a key component of this "glycocode." Unlike other sugars, it is a deoxy sugar lacking a hydroxyl group on the C-6 carbon and exists in the L-conformation.[1] Fucosylated glycans are involved in processes ranging from fertilization and embryonic development to immunity and cancer.[1][2] Three fucosyltransferases—FUT8, POFUT1 (FUT12), and POFUT2 (FUT13)—are essential for proper development in mice, and congenital disorders arising from defects in the GDP-fucose transporter result in severe developmental deficiencies.[1] This guide will dissect the core mechanisms by which this compound exerts its profound influence on the orchestration of life from a single cell to a complex organism.

The Machinery of Fucosylation

The addition of fucose to a glycan chain requires a high-energy donor substrate, guanosine diphosphate this compound (GDP-L-fucose). Cells synthesize this crucial molecule through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Pathway : This is the main synthesis route, converting GDP-D-mannose into GDP-L-fucose in a two-step enzymatic reaction. This process is catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein).[3]

-

Salvage Pathway : This pathway utilizes free this compound obtained from dietary sources or from the lysosomal degradation of fucosylated glycoconjugates. The free fucose is phosphorylated by fucose kinase (FCSK) and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).

Once synthesized in the cytosol, GDP-L-fucose is transported into the Golgi apparatus or endoplasmic reticulum (ER) by a specific GDP-fucose transporter (SLC35C1). Inside these organelles, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to acceptor glycans on proteins and lipids. These enzymes create specific linkages, leading to different functional outcomes:

-

α-1,6-fucosyltransferase (FUT8) : The sole enzyme responsible for "core fucosylation," adding fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. This modification is critical for modulating the activity of many growth factor receptors.

-

Protein O-Fucosyltransferases (POFUT1 and POFUT2) : These enzymes add fucose directly to serine or threonine residues on proteins containing Epidermal Growth Factor-like (EGF) repeats (POFUT1) or Thrombospondin Type 1 Repeats (TSRs) (POFUT2). POFUT1 is essential for the function of Notch receptors.

-

Terminal Fucosyltransferases (FUT1-7, 9-11) : These enzymes add fucose to the outer ends of glycan chains, creating important recognition structures like the H-antigen (blood group O) and Lewis antigens, which are crucial for cell adhesion.

References

- 1. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound promotes enteric nervous system regeneration in type 1 diabetic mice by inhibiting SMAD2 signaling pathway in enteric neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. POFUT1 is dispensable for structure, function and survival of mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]

L-Fucose as a monosaccharide in human milk oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-fucose, a critical monosaccharide component of Human Milk Oligosaccharides (HMOs). It details the quantitative aspects of fucosylated HMOs, outlines the experimental protocols for their analysis, and illustrates the key signaling pathways they influence. This document is intended to serve as a comprehensive resource for professionals in the fields of nutrition, microbiology, and pharmaceutical development.

Introduction to this compound and Human Milk Oligosaccharides

Human milk is a complex biological fluid containing a rich array of nutrients and bioactive components essential for infant health and development. Following lactose and lipids, HMOs are the third most abundant solid component in human milk, with concentrations ranging from 5 to 15 g/L in mature milk.[1][2] These complex carbohydrates are composed of five core monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), N-acetylneuraminic acid (Neu5Ac, a sialic acid), and this compound (Fuc).[3][4]

This compound is a deoxyhexose sugar that plays a pivotal role in the structure and function of HMOs. It is typically found at the terminal positions of oligosaccharide chains, linked via α1-2, α1-3, or α1-4 glycosidic bonds.[3] The presence and linkage of fucose residues contribute significantly to the vast structural diversity of HMOs, with over 200 distinct structures identified to date. Fucosylated HMOs are the most abundant type, constituting 35-50% of the total HMOs in the milk of "secretor" mothers.

The synthesis of fucosylated HMOs is dependent on the maternal expression of specific fucosyltransferases, primarily FUT2 (secretor gene) and FUT3 (Lewis gene). Mothers with a functional FUT2 enzyme produce α1-2 fucosylated HMOs, such as the prominent 2'-fucosyllactose (2'-FL), and are termed "secretors". "Non-secretor" mothers lack a functional FUT2 and consequently have significantly lower levels of α1-2 fucosylated HMOs in their milk. This genetic variation leads to distinct HMO profiles among individuals, with significant implications for infant gut microbiome development and overall health.

Quantitative Analysis of Fucosylated HMOs

The concentration of fucosylated HMOs in human milk is dynamic, varying with lactation stage and maternal secretor status. The tables below summarize quantitative data from various studies.

Table 1: Concentration of Total Fucosylated HMOs in Human Milk

| Lactation Stage | Secretor Status | Concentration (g/L) | Reference |

| Colostrum | Secretor | 9.67 | |

| Colostrum | Non-secretor | 5.17 | |

| Transitional Milk | Secretor | 9.47 | |

| Transitional Milk | Non-secretor | 5.61 | |

| Mature Milk | Secretor | 8.67 | |

| Mature Milk | Non-secretor | 5.54 | |

| Postnatal Day 10 | - | 12.0 ± 2.5 | |

| Postnatal Day 120 | - | 6.67 ± 0.98 |

Table 2: Concentration of Specific Fucosylated HMOs in Human Milk

| HMO | Lactation Stage | Concentration (g/L) | Reference |

| 2'-Fucosyllactose (2'-FL) | Colostrum | 3.18 ± 0.9 | |

| 2'-Fucosyllactose (2'-FL) | Late Milk | 1.64 ± 0.67 | |

| 3-Fucosyllactose (3-FL) | Colostrum | 0.37 ± 0.1 | |

| 3-Fucosyllactose (3-FL) | Late Milk | 0.92 ± 0.5 | |

| Lacto-N-fucopentaose I (LNFP I) | - | - |

Experimental Protocols for HMO Analysis

The structural complexity and isomeric nature of HMOs present analytical challenges. Various chromatographic and mass spectrometric techniques are employed for their separation, identification, and quantification.

Sample Preparation: Extraction and Purification of HMOs

A common workflow for HMO analysis from human milk involves the following steps:

-

Defatting: Centrifugation of milk samples to separate the lipid layer.

-

Deproteinization: Precipitation of proteins using methods such as ethanol precipitation.

-

Lactose Removal: Often achieved through enzymatic digestion or chromatographic methods to prevent interference from the highly abundant lactose.

-

Solid-Phase Extraction (SPE): Purification of the oligosaccharide fraction using graphitized carbon cartridges.

A more detailed, optimized purification protocol for functional analysis might involve the workflow depicted below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of HMOs. Due to the lack of a chromophore in HMOs, derivatization with a fluorescent tag is often employed for detection.

-

Principle: Labeled HMOs are separated on a stationary phase (e.g., amide column) based on their physicochemical properties.

-

Stationary Phase: Amide-silica columns are commonly used for separating polar compounds like oligosaccharides.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used for elution.

-

Detection: Fluorescence detection is highly sensitive for labeled oligosaccharides. Refractive index detection can also be used for unlabeled compounds.

-

Quantification: Achieved by comparing the peak areas of the analytes to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for HMO analysis.

-

Chromatography: Porous graphitized carbon (PGC) columns are particularly effective for separating isomeric HMO structures.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the eluted HMOs.

-

Mass Analysis: Time-of-flight (TOF) and Orbitrap mass analyzers provide high mass accuracy for confident identification.

-

Tandem MS (MS/MS): Fragmentation of selected precursor ions provides structural information, including linkage positions. Collision-induced dissociation (CID) is a common fragmentation technique.

-

Quantification: Can be performed using external standards or by isotopic labeling.

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive method for the analysis of underivatized carbohydrates.

-

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.

-

Detection: Pulsed amperometric detection provides direct and sensitive detection of the eluted carbohydrates.

-

Application: This method is particularly useful for resolving isomeric structures.

Biosynthesis and Metabolism of Fucosylated HMOs

The synthesis of fucosylated HMOs in the mammary gland involves a series of enzymatic reactions catalyzed by glycosyltransferases. The key precursor for fucosylation is GDP-L-fucose.

In the infant gut, fucosylated HMOs are not digested by host enzymes but are selectively metabolized by beneficial bacteria, particularly Bifidobacterium species. These bacteria possess specific α-L-fucosidases that cleave fucose from the HMO backbone. The released this compound can then be metabolized through a dedicated pathway, leading to the production of 1,2-propanediol (1,2-PD). 1,2-PD can be further utilized by other gut bacteria to produce short-chain fatty acids (SCFAs) like propionate, which have important physiological functions.

Signaling Pathways and Biological Functions

Fucosylated HMOs exert their biological effects through various mechanisms, including modulation of the gut microbiota, interaction with host cells, and serving as decoy receptors for pathogens.

Microbiota-Gut-Brain Axis

There is growing evidence that fucosylated HMOs can influence brain development and cognitive function through the microbiota-gut-brain axis. By promoting the growth of beneficial bacteria and the production of SCFAs, fucosylated HMOs can modulate signaling pathways that communicate between the gut and the brain.

Immune Modulation

Fucosylated HMOs can directly interact with immune cells and intestinal epithelial cells to modulate immune responses. They can influence cell signaling pathways, leading to a more balanced immune response and potentially reducing the risk of inflammatory conditions. For instance, HMOs have been shown to modulate cytokine production and reduce leukocyte adhesion.

Pathogen Inhibition

A key function of fucosylated HMOs is to act as soluble decoy receptors, preventing the adhesion of pathogens to the intestinal epithelium. Many pathogens utilize fucosylated structures on the surface of host cells as receptors for attachment. By mimicking these structures, fucosylated HMOs can competitively bind to pathogens in the gut lumen, thus preventing infection.

Conclusion

This compound is a fundamental component of human milk oligosaccharides, contributing significantly to their structural diversity and biological activity. The concentration and composition of fucosylated HMOs are influenced by maternal genetics and lactation stage, with profound effects on the infant gut microbiome, immune development, and protection against pathogens. A thorough understanding of the quantitative aspects, analytical methodologies, and biological functions of fucosylated HMOs is crucial for the development of novel infant formulas, prebiotics, and therapeutic agents aimed at promoting infant and long-term health. The continued advancement of analytical techniques will further elucidate the intricate roles of these complex glycans.

References

- 1. researchgate.net [researchgate.net]

- 2. What’s normal? Oligosaccharide concentrations and profiles in milk produced by healthy women vary geographically - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

L-Fucose in Signal Transduction: A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of cellular processes, extending far beyond its structural role in glycans. Its involvement in signal transduction is a rapidly emerging field of study, with profound implications for developmental biology, immunology, and oncology. This technical guide provides an in-depth exploration of the mechanisms by which this compound and its covalent attachment to proteins and lipids—a process known as fucosylation—modulate key signaling pathways. We will delve into the intricate roles of this compound in regulating receptor tyrosine kinase (RTK), Notch, and NF-κB signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and Fucosylation

This compound is a monosaccharide that is a fundamental component of many N-linked and O-linked glycans and glycolipids.[1][2] Unlike most other sugars in mammals, this compound exists in the L-configuration.[2] The process of adding fucose to glycoconjugates is termed fucosylation and is catalyzed by a family of enzymes called fucosyltransferases (FUTs).[3][4] This post-translational modification is critical for a wide range of biological functions, including cell adhesion, immune responses, and intercellular signaling. The presence or absence of fucose on cell surface glycans can dramatically alter protein conformation and function, thereby influencing ligand-receptor interactions and downstream signaling events.

This compound in Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a major class of cell surface receptors that control essential cellular processes like growth, differentiation, and metabolism. The proper glycosylation, including fucosylation, of RTKs is crucial for their stability, ligand binding, and subsequent activation of intracellular signaling cascades.

Modulation of EGFR Signaling

Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed by FUT8, has been shown to significantly impact the function of the Epidermal Growth Factor Receptor (EGFR). Increased core fucosylation of EGFR can enhance its response to EGF stimulation. Conversely, a reduction in EGFR fucosylation can weaken the EGF-mediated cellular growth response.

Regulation of MET and other RTKs

Fucosylation also plays a role in the activation of other RTKs, such as MET and EPHA1. Silencing of FUT8 has been shown to decrease the phosphorylation of these receptors, indicating that core fucosylation is a critical regulator of their activation. This highlights the broad impact of fucosylation on RTK-mediated signaling pathways in cancer cells.

Quantitative Data on this compound in RTK Signaling

| Cell Line | Treatment | Concentration | Effect on Signaling | Reference |

| 293/EGFR/FUT8 | - | - | 25-fold higher FUT8 activity compared to 293/EGFR | |

| 293/EGFR/shFUT8 | - | - | 43% of FUT8 activity compared to 293/EGFR/control | |

| A549 | FUT8 knockdown | - | Decreased phosphorylation of EGFR and MAPK with EGF stimulation | |

| U251-MG | FUT8 silencing | - | Decreased phosphorylation of MET, EPHA1, and RYK |

Diagram: this compound in RTK Signaling

Caption: this compound modulates RTK signaling via core fucosylation.

This compound in Notch Signaling

The Notch signaling pathway is an evolutionarily conserved cell-cell communication system that governs cell fate decisions. The extracellular domain of Notch receptors contains numerous epidermal growth factor-like (EGF) repeats that are subject to O-fucosylation by Protein O-fucosyltransferase 1 (Pofut1). This modification is essential for canonical Notch signaling.

The O-fucose on Notch can be further elongated by the Fringe glycosyltransferase, which adds a GlcNAc residue. This elongation modulates the binding of Notch to its ligands, Delta and Jagged. Specifically, Fringe-modified O-fucose enhances signaling induced by Delta-like ligands and inhibits signaling induced by Jagged ligands.

Quantitative Data on this compound in Notch Signaling

| Cell Line | Treatment | Concentration | Effect on Signaling | Reference |

| Lec13 | This compound supplementation | 5 mM | Did not inhibit ligand binding | |

| Notch1 reporter cells | 6-alkynyl fucose | 100 nM | Inhibition of Notch signaling induced by Dll1-Fc | |

| Notch1 reporter cells | 6-alkenyl fucose | 100 nM | Inhibition of Notch signaling induced by Dll1-Fc |

Diagram: this compound in Notch Signaling

Caption: O-fucosylation is critical for Notch signaling activation.

This compound in NF-κB and MAPK Signaling

The NF-κB and MAPK signaling pathways are central to the inflammatory response. This compound has demonstrated anti-inflammatory effects by inhibiting these pathways. In adipocytes, this compound has been shown to suppress the expression of pro-inflammatory mediators by reducing the phosphorylation of key components of the MAPK cascade (p38 and Erk) and the NF-κB pathway (NF-κB and IκBα). This suggests that this compound may act upstream of these pathways, potentially through the activation of AMPK.

Furthermore, fucosylation has been directly implicated in regulating NF-κB signaling in metastatic breast cancer cells. Inhibition of fucosylation leads to a reduction in NF-κB activity, highlighting the importance of this glycan modification in pro-tumorigenic signaling.

Quantitative Data on this compound in NF-κB and MAPK Signaling

| Cell Line | Treatment | Concentration | Effect on Signaling | Reference |

| 3T3-L1 Adipocytes | This compound | 5, 10, 20 mM | Significant reduction in LTI-induced phosphorylation of p38 and Erk | |

| 3T3-L1 Adipocytes | This compound | 20 mM | Significant reduction in LTI-induced phosphorylation of NF-κB and IκBα | |

| 4T1 metastatic mammary tumor cells | 2-fluorofucose (2FF) | Not specified | Reduction in NF-κB and TNF signaling pathways |

Diagram: this compound in NF-κB and MAPK Signaling

Caption: this compound inhibits inflammatory signaling pathways.

Experimental Protocols

Western Blotting for Phosphorylated Signaling Proteins

This protocol is a generalized procedure based on methodologies described for analyzing the phosphorylation status of proteins in the MAPK and NF-κB pathways.

-

Cell Culture and Treatment: Plate 3T3-L1 adipocytes and treat with this compound at desired concentrations (e.g., 5, 10, 20 mM) for a specified duration. Induce inflammation with a combination of lipopolysaccharide (LPS), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total-p38, phospho-NF-κB, total-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Diagram: Western Blotting Workflow

Caption: General workflow for Western blotting analysis.

Notch Reporter Assay

This protocol is a generalized procedure based on co-culture assays used to assess Notch signaling activity.

-

Cell Culture: Culture Notch receptor-expressing cells (e.g., CHO-K1 cells stably expressing Notch1) and ligand-expressing cells (e.g., OP9 cells expressing Dll1 or Jag1) separately. The receptor-expressing cells should also contain a Notch-responsive reporter construct (e.g., a luciferase reporter driven by a promoter with RBP-Jκ binding sites).

-

Treatment: Treat both cell types with this compound analogs or inhibitors at various concentrations for a specified period.

-

Co-culture: Co-culture the receptor- and ligand-expressing cells at a defined ratio for 24-48 hours.

-

Cell Lysis: Lyse the co-cultured cells using a suitable lysis buffer compatible with the reporter assay system.

-

Reporter Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.

Diagram: Notch Reporter Assay Workflow

Caption: Workflow for a co-culture-based Notch reporter assay.

Conclusion and Future Directions

The intricate involvement of this compound and fucosylation in fundamental signal transduction pathways underscores their importance in cellular homeostasis and disease. The modulation of RTK, Notch, and NF-κB signaling by fucosylation presents exciting opportunities for the development of novel therapeutic strategies. By targeting fucosyltransferases or developing fucose analogs, it may be possible to selectively modulate these pathways in various pathological conditions, including cancer and inflammatory disorders.

Future research should focus on elucidating the precise molecular mechanisms by which fucosylation alters receptor-ligand interactions and downstream signaling events. The development of more specific and potent inhibitors of fucosylation will be crucial for translating these basic research findings into clinical applications. Furthermore, a deeper understanding of the context-dependent roles of different types of fucosylation (e.g., core vs. terminal) in various cell types and tissues will be essential for the design of targeted and effective therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

The Profound Influence of L-Fucose on Protein Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose sugar, plays a critical role in dictating the structure and function of glycoproteins. Its incorporation, through a post-translational modification process known as fucosylation, can dramatically alter protein folding, stability, and intermolecular interactions. This guide provides an in-depth technical overview of the impact of this compound on protein biology, with a focus on its implications for therapeutic protein development.